

Spectroscopic Data for 3-*epi*-Padmatin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-epi-Padmatin*

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Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS, IR) for **3-*epi*-Padmatin** did not yield publicly available, comprehensive datasets. Therefore, this guide provides a representative example of the expected spectroscopic data and methodologies for a closely related dihydroflavonol, Padmatin, and the structurally similar compound, Taxifolin. The presented data should be considered illustrative for the compound class and not as experimentally verified data for **3-*epi*-Padmatin** itself.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data and analytical methods for the structural elucidation of dihydroflavonols, using Padmatin and Taxifolin as examples.

Introduction

Padmatin is a dihydroflavonol that has been isolated from the heartwood of *Prunus puddum*. Like other flavonoids, its structure is characterized by a C6-C3-C6 skeleton. The stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. **3-*epi*-Padmatin** would be a diastereomer of Padmatin with an inverted stereochemistry at the C-3 position. The precise characterization of such stereoisomers is critical in natural product chemistry and drug development, and it relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the typical spectroscopic data and the detailed experimental protocols used for the structural elucidation of such compounds.

Data Presentation

The following tables summarize the quantitative spectroscopic data for Padmatin and the representative compound Taxifolin.

NMR Spectroscopic Data

Due to the lack of specific NMR data for Padmatin in the searched literature, the following table presents representative ^1H and ^{13}C NMR data for the structurally similar dihydroflavonol, Taxifolin, in Methanol-d4. This data is provided to illustrate the expected chemical shifts and coupling constants for a compound of this class.

Table 1: Representative ^1H and ^{13}C NMR Data for Taxifolin (in Methanol-d4)[[1](#)]

Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, J in Hz)
2	85.15	4.90 (d, J=11.5)
3	73.69	4.49 (d, J=11.5)
4	198.41	-
4a	101.79	-
5	165.36	-
6	97.37	5.86 (d, J=2.0)
7	169.01	-
8	96.35	5.90 (d, J=2.0)
8a	164.54	-
1'	129.89	-
2'	115.87	6.95 (d, J=2.1)
3'	146.35	-
4'	147.17	-
5'	116.07	6.79 (d, J=8.2)
6'	120.92	6.83 (dd, J=8.2, 2.1)

Mass Spectrometry (MS) Data

The following table summarizes the high-resolution mass spectrometry data for Padmatin.

Table 2: High-Resolution Mass Spectrometry Data for Padmatin

Ionization Mode	Mass Analyzer	Formula	Calculated m/z	Observed m/z
ESI+	Q-TOF	C ₁₆ H ₁₅ O ₇	319.0812	[M+H] ⁺ 319.0812

Infrared (IR) Spectroscopy Data

Due to the lack of a specific IR spectrum for Padmatin, the following table presents representative IR absorption bands for the structurally similar dihydroflavonol, Taxifolin. These bands are characteristic of the functional groups present in this class of compounds.[\[2\]](#)[\[3\]](#)

Table 3: Representative FT-IR Data for Taxifolin

Wavenumber (cm ⁻¹)	Assignment
~3435	O-H stretching (phenolic and alcoholic)
~1617	C=O stretching (ketone in C-ring)
~1472	C=C stretching (aromatic rings)
~1359	O-H bending and C-O stretching (phenolic)
~1267	C-O-C stretching (ether linkage in C-ring)
~1165	Characteristic band for 5,7-dihydroxy substitution

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectroscopic analysis of flavonoids like Padmatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including the connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, Acetone-d6, or DMSO-d6).

- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is crucial for establishing the connectivity of quaternary carbons and different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).^[4]

Sample Preparation:

- A dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent (e.g., methanol or acetonitrile, often with a small percentage of formic acid to promote ionization).
- The solution is introduced into the mass spectrometer via direct infusion or through an LC system.

Data Acquisition:

- Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
- Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.^[5]

Sample Preparation:

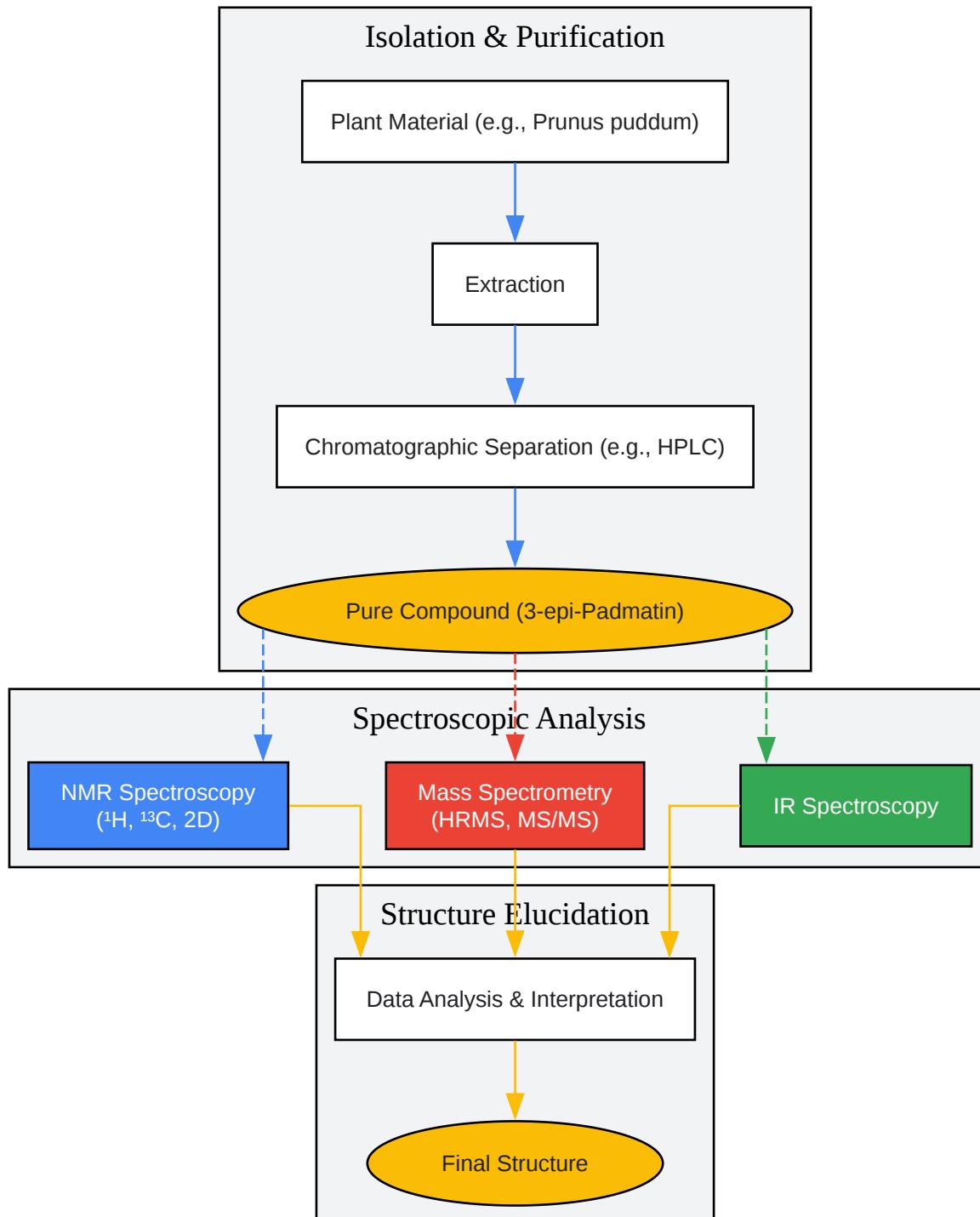
- KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
- The sample is placed in the beam path, and the sample spectrum is recorded.
- The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **3-epi-Padmatin**.



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Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

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